molecular formula C9H9N3O B1361163 (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine CAS No. 46182-58-5

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine

Cat. No.: B1361163
CAS No.: 46182-58-5
M. Wt: 175.19 g/mol
InChI Key: NSDZEDPPVWGLBQ-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic compound featuring a five-membered ring composed of two nitrogen atoms and one oxygen atom

Biochemical Analysis

Biochemical Properties

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can include binding to active sites, altering enzyme conformation, or modulating enzyme activity through allosteric effects .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades and altering gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity . This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular activity and potential toxic effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound may exhibit toxic or adverse effects, impacting overall health and cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . It can influence metabolic flux and alter metabolite levels by modulating enzyme activity . This compound may also affect the synthesis and degradation of key metabolic intermediates, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with other biomolecules and influence its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclization of hydrazides with carboxylic acid derivatives. One common method is the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines . This process involves the use of bromomethylphenyl or bromoalkyl groups, which are then substituted with diisopropyl iminodiacetate, followed by hydrolysis to yield the desired oxadiazole derivative.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDZEDPPVWGLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344888
Record name 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46182-58-5
Record name 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research paper for (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives?

A1: The research paper [] presents a novel, efficient, and catalyst-free method for synthesizing N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. This four-component reaction utilizes (N-isocyanimino)triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and various carboxylic acids. The key advantage lies in its simplicity: it's a one-pot reaction conducted at room temperature, potentially offering advantages in terms of cost and efficiency compared to other synthesis methods.

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